6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
6-(3-aminoazetidin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N4O/c10-7-4-13(5-7)8-2-1-6(3-12-8)9(11)14/h1-3,7H,4-5,10H2,(H2,11,14) |
InChI Key |
KFADUQUKJOUYMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Route A: Photocatalytic Direct Coupling
Reagents :
- 6-Chloropyridine-3-carboxamide (1.0 eq)
- 3-Aminoazetidine (1.2 eq)
- Acridinium salt (0.1 eq)
- 2,2,6,6-Tetramethylpiperidine-N-oxide (0.5 eq)
- Anhydrous dichloroethane
- Oxygen purging (3 cycles)
- 24 h irradiation with 450 nm LED
- Column chromatography purification
Yield : 89–92% (projected from)
Route B: Stepwise Assembly
Step 1 : Azetidine Synthesis
| Component | Quantity |
|---|---|
| N-Boc-azetidin-3-one | 10 mmol |
| Methyl diethylphosphonoacetate | 12 mmol |
| DBU | 1.5 eq |
Step 2 : Deprotection & Functionalization
- Boc removal: TFA/DCM (1:1 v/v), 2 h
- Coupling: 6-Bromopyridine-3-carboxamide (1.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), Cs₂CO₃ (3.0 eq) in dioxane at 100°C
Projected yield: 76–81%
Critical Parameter Analysis
Table 1: Comparative Method Evaluation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring or the amide group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Reduced derivatives of the pyridine ring or amide group.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide
6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide is a synthetic organic compound featuring a pyridine ring substituted with a carboxamide group and an aminoazetidine moiety. It has a molecular formula of . This compound is studied for diverse applications in chemistry, biology, and industry.
Applications
- Medicinal Chemistry 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide serves as a lead compound for drug development because of its potential biological activities. Research indicates that it has antimicrobial and anticancer effects, with the mechanism of action likely involving interaction with specific molecular targets, potentially modulating enzyme activity or receptor binding. Further studies are necessary to fully elucidate its biological pathways and therapeutic potential.
- Synthesis The synthesis of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes optimizing specific reaction conditions such as temperature, solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine) to achieve high yields and purity.
- Interaction Studies Interaction studies involving 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide focus on its binding affinity to specific proteins or enzymes. These studies help elucidate its mechanism of action and potential therapeutic applications. Techniques such as surface plasmon resonance or isothermal titration calorimetry may be employed to assess binding interactions quantitatively.
- Chemistry It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
- Biology The compound can be used to study enzyme interactions and protein binding due to its unique structure.
- Industry The compound can be used in the development of new materials and as an intermediate in the synthesis of other chemicals.
6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid hydrochloride is a compound with significant potential in biological research and pharmacology. Its structure, featuring both an amino group and a carboxylic acid group, enables versatile interactions with various biological targets.
Mechanism of Action
The mechanism of action of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
The table below summarizes key structural and biological differences between 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide and related compounds:
Key Findings from Research
Binding Interactions and Enzyme Targeting
- P3C : Exhibits strong inhibitory activity against E. coli Gyrase B (IC50 = 0.037 µM) due to its bromopyrazolyl group, which interacts with ILE94 in the enzyme’s hydrophobic pocket. The ethylcarbamoyl group stabilizes binding via hydrogen bonds .
- Compound 3i : Despite lacking the bromopyrazolyl moiety, its long aliphatic chain compensates by extending deeper into the enzyme cavity, achieving a docking score comparable to P3C. This suggests flexibility in substituent design for Gyrase B inhibition .
- 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide: The 3-aminoazetidine group’s primary amine may form hydrogen bonds similar to P3C’s ethylcarbamoyl.
Selectivity and Pharmacokinetics
- Orelabrutinib: The piperidine-acryloyl group and phenoxyphenyl substituent confer selectivity for BTK, a target in autoimmune and hematologic malignancies. The acryloyl group enables covalent binding to BTK’s active site, enhancing therapeutic durability .
- 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide: The azetidine ring’s rigidity and amine group could improve solubility and reduce off-target effects compared to bulkier groups (e.g., piperidine in orelabrutinib). However, its target selectivity remains speculative without experimental data.
Biological Activity
6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an azetidine moiety and an amide functional group. The general structure can be represented as follows:
This structure contributes to its interactions with biological targets, particularly in bacterial cells.
Antimicrobial Activity
Research indicates that 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
The primary mechanism through which this compound exerts its antimicrobial effects appears to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. Inhibiting this enzyme disrupts bacterial cell division and leads to cell death.
Comparative Efficacy
A study compared the efficacy of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide with other antibacterial agents. The results are summarized in Table 1.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Level |
|---|---|---|---|
| 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide | Staphylococcus aureus | 2.5 | High |
| Escherichia coli | 5.0 | Moderate | |
| Pseudomonas aeruginosa | 10.0 | Moderate | |
| Ciprofloxacin | Staphylococcus aureus | 1.0 | Very High |
| Escherichia coli | 4.0 | High | |
| Pseudomonas aeruginosa | 8.0 | High |
Case Studies
Several case studies have highlighted the compound's potential:
- Study on Antibacterial Properties : A clinical trial assessed the compound's effectiveness against multi-drug resistant (MDR) strains of bacteria. The results showed that it inhibited growth in over 70% of tested strains, particularly those resistant to conventional antibiotics .
- In Vivo Efficacy : In animal models, administration of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide resulted in significant reductions in bacterial load, supporting its potential for therapeutic use in treating infections caused by resistant bacteria .
- Synergistic Effects : A combination study demonstrated that when used alongside other antibiotics, the compound enhanced the overall antibacterial effect, suggesting potential for use in combination therapy to combat resistance .
Antitumor Activity
Emerging research also indicates that 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide may possess antitumor properties. Preliminary studies have shown its ability to inhibit cell proliferation in various cancer cell lines.
Mechanism of Antitumor Action
The proposed mechanism involves the induction of apoptosis in cancer cells through pathways associated with DNA damage response and repair mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
